3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
Description
This compound is a benzothiazole-piperazine derivative featuring a sulfonyl group and methoxy substituents. Its IUPAC name is 1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one (molecular formula: C₂₂H₂₄FN₃O₅S₂; molecular weight: 493.568 g/mol) . Key structural attributes include:
- A 4,7-dimethoxybenzo[d]thiazole core, which contributes to electronic and steric properties.
- A benzylsulfonyl group (C₆H₅SO₂) at the propanone chain, enhancing polarity and binding affinity.
Properties
IUPAC Name |
3-benzylsulfonyl-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-30-18-8-9-19(31-2)22-21(18)24-23(32-22)26-13-11-25(12-14-26)20(27)10-15-33(28,29)16-17-6-4-3-5-7-17/h3-9H,10-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOIWJHTKMKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: The benzylsulfonyl group can be introduced through the reaction of benzyl chloride with sodium sulfite under basic conditions.
Synthesis of the Benzo[d]thiazolyl Moiety: The benzo[d]thiazolyl group can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Piperazine: The piperazinyl group is introduced by reacting the benzo[d]thiazolyl intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is obtained by coupling the benzylsulfonyl intermediate with the piperazinyl-benzo[d]thiazolyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2012 Molecules study (–3) synthesized analogs with propanone or propanol backbones, focusing on substituent variations on the piperazine ring and aromatic systems. Below is a detailed comparison:
Key Observations:
Substituent Effects on Melting Points :
- Pyridin-2-ylpiperazine (6e) and 2-methoxyphenylpiperazine (8d) derivatives exhibit higher melting points (174–175°C and 148–149°C, respectively) compared to fluorophenyl analogs (e.g., 6c: 131–132°C). This suggests increased intermolecular interactions (e.g., π-π stacking or hydrogen bonding) in polar aromatic systems .
- The target compound’s benzylsulfonyl group may enhance crystallinity, but experimental data are unavailable.
Synthetic Yields: Propanone derivatives (6c–6f) generally achieve high yields (≥95%) via nucleophilic substitution, whereas propanol derivatives (8c–8e) show variable yields (76.6–93.4%) due to steric hindrance during borohydride reduction .
Research Implications and Limitations
- Structural Diversity : The 2012 Molecules series (–3) prioritizes arylpiperazine modifications, whereas the target compound explores sulfonyl groups. Direct pharmacological comparisons (e.g., receptor affinity) are absent in the evidence.
Biological Activity
The compound 3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one represents a novel class of benzothiazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with benzothiazole and sulfonyl chlorides. The synthetic route can be outlined as follows:
- Formation of Benzothiazole Derivative : Starting from 4,7-dimethoxybenzo[d]thiazole, the compound is reacted with appropriate reagents to introduce the piperazine moiety.
- Sulfonylation : The benzylsulfonyl group is then introduced through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results are summarized in Table 1 below:
| Compound Code | Inhibition Zone (mm) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|---|
| 3c | 20 | 20 | 15 | 14 |
| 3h | 18 | 19 | 16 | 15 |
| Control | - | 25 (Ciprofloxacin) | 20 | 18 |
Table 1: Antibacterial Activity of Compounds
The compounds demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains, indicating a selective mechanism of action.
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
A notable study highlighted the compound's ability to inhibit cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM , suggesting potent anticancer activity.
The biological activity of this compound can be attributed to its structural features:
- Benzothiazole moiety : Known for its ability to interact with various biological targets, enhancing antimicrobial and anticancer effects.
- Piperazine ring : This structural feature contributes to receptor binding and enhances pharmacological activity.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives similar to the compound :
- Antimicrobial Efficacy : A study reported that derivatives containing the benzothiazole scaffold exhibited significant antibacterial activity against resistant strains.
- Cancer Research : Another investigation revealed that compounds with similar structures inhibited tumor growth in xenograft models, providing a basis for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
